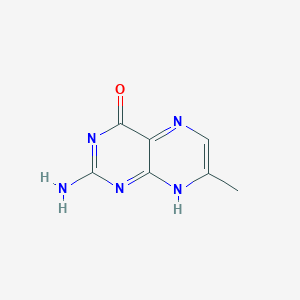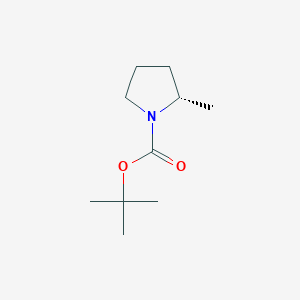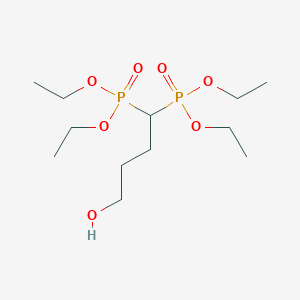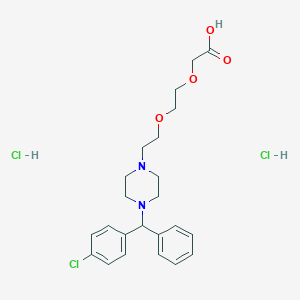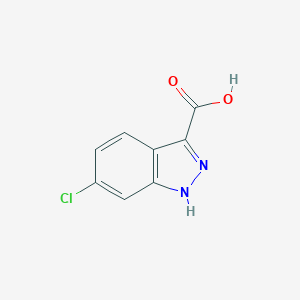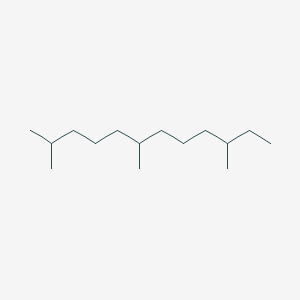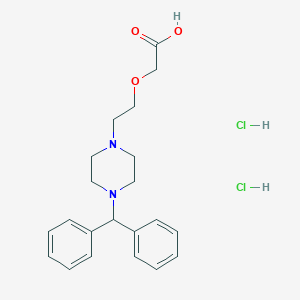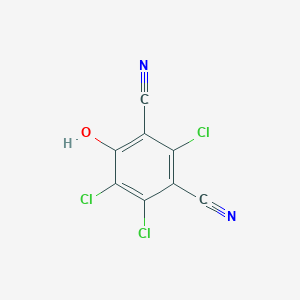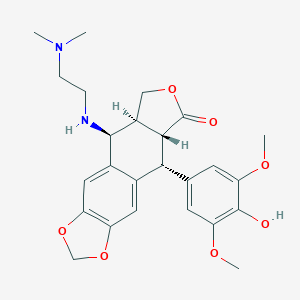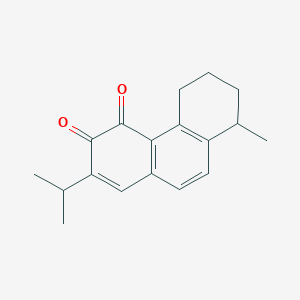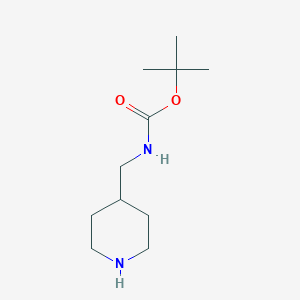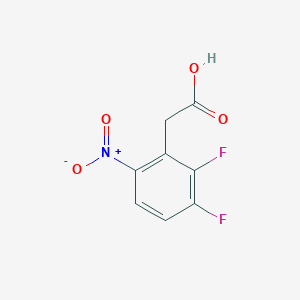
2-(2,3-二氟-6-硝基苯基)乙酸
描述
2-(2,3-Difluoro-6-nitrophenyl)acetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related nitrophenyl acetic acid derivatives and their synthesis, which can provide insights into the properties and synthesis of the compound . These derivatives are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-nitrophenyl)indoline-3-acetic acid derivatives, involves base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives . Another method for synthesizing a (2-methyl-3-nitrophenyl)acetic acid derivative uses 2-methyl-3-nitrobenzaldehyde as a starting material, followed by ring closure and oxidation . These methods could potentially be adapted for the synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid by incorporating the appropriate difluoro-substituted starting materials.
Molecular Structure Analysis
While the molecular structure of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid is not directly analyzed in the provided papers, the structure of related compounds can be inferred. For instance, the presence of nitro and acetic acid functional groups is common among the discussed derivatives, which suggests that similar reactivity patterns might be expected for the compound of interest .
Chemical Reactions Analysis
The papers describe the reactivity of nitrophenyl acetic acid derivatives in various chemical reactions. For example, (2-nitrophenyl)acetyl groups have been used as protecting groups for hydroxyl functions, which can be selectively removed without affecting other common protecting groups . Additionally, 2-nitrophenylhydrazine has been used as a selective reagent for the colorimetric determination of carboxylic acid anhydrides and chlorides . These reactions highlight the potential reactivity of the nitrophenyl acetic acid moiety in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid can be partially deduced from related compounds. For instance, spectrophotometric methods have been developed for the determination of a dichlorophenylamino-phenyl-acetic acid derivative, indicating that these compounds can absorb light at specific wavelengths and can be analyzed using spectrophotometry . The stability of these compounds under various conditions, as well as their solubility in different solvents, can also be inferred from the stability of similar nitrophenyl acetic acid derivatives .
科学研究应用
羟基保护基
- 与2-(2,3-二氟-6-硝基苯基)乙酸结构相关的(2-硝基苯基)乙酰(NPAc)基团在合成化学中保护羟基功能方面具有实用性。NPAc基团可以选择性地去除,而不影响常见的保护基,展示了它们在复杂分子合成中的正交实用性 (Daragics & Fügedi, 2010)。
合成和结构表征
- 研究重点放在合成和结构表征类似硝基苯乙酸衍生物的化合物上。例如,对3-氟苯乙酸的硝化导致了5-氟-2-硝基苯乙酸的合成,进一步处理产生了2-(5-氨基-2-硝基苯基)乙醇,通过一系列反应突出了该化合物在有机合成中的中间体作用 (Zhao, 2007)。
硝化和溴化反应
- 已对该化合物的衍生物进行了硝化和溴化反应的研究,揭示了这类分子的反应性以及各种取代产物的形成。这些反应对于有机化学中引入功能基团到分子中是基础的 (Khlebnikov & Kostikov, 1984)。
晶体结构分析
- 已对2-(2-硝基苯基)乙酸的银络合物进行了晶体学研究,提供了有关分子结构和相互作用的见解。这些研究对于理解材料的性质及其在各个领域中的潜在应用至关重要 (Danish et al., 2015)。
亲电取代
- 探索了从氯代和硝基取代苯化合物衍生的苯离子在亲电取代反应中的反应性,与2-(2,3-二氟-6-硝基苯基)乙酸相关。这些反应对于有机合成是基础的,允许对芳香化合物进行修饰和官能化 (Fischer & Greig, 1974)。
安全和危害
属性
IUPAC Name |
2-(2,3-difluoro-6-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-1-2-6(11(14)15)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNVCGPCWKYPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625918 | |
| Record name | (2,3-Difluoro-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluoro-6-nitrophenyl)acetic acid | |
CAS RN |
141428-47-9 | |
| Record name | (2,3-Difluoro-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-6-nitrophenylacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

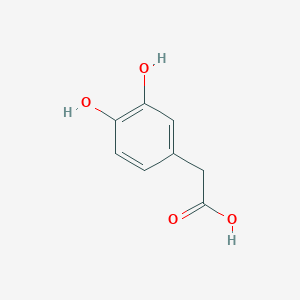
![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)
